(S)-5-Isobutyl-1-methylpiperazin-2-one
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Overview
Description
(S)-5-Isobutyl-1-methylpiperazin-2-one is a chiral compound with a piperazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to interact with different biological targets, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isobutyl-1-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with methyl chloroformate to form an intermediate, which then undergoes cyclization with ethylenediamine to yield the desired piperazine derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isobutyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated derivatives in the presence of nucleophiles and a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(S)-5-Isobutyl-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-5-Isobutyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Isobutyl-1-methylpiperazine
- (S)-5-Isobutyl-1-methylpiperidin-2-one
- (S)-5-Isobutyl-1-methylpyrrolidin-2-one
Uniqueness
(S)-5-Isobutyl-1-methylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both isobutyl and methyl groups on the piperazine ring This unique structure imparts distinct physicochemical properties and biological activities compared to its analogs
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5S)-1-methyl-5-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)4-8-6-11(3)9(12)5-10-8/h7-8,10H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
UUCLKCBICYZVPW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CC(C)CC1CN(C(=O)CN1)C |
Origin of Product |
United States |
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